BenchChemオンラインストアへようこそ!

Taselisib

PI3K inhibition PTEN loss drug resistance

Select Taselisib (GDC-0032) for your PI3K pathway research: this orally bioavailable, β-isoform-sparing inhibitor potently targets PI3Kα, δ, and γ (Ki: 0.29, 0.12, 0.97 nM) while uniquely triggering HER2-dependent, proteasome-mediated degradation of mutant p110α protein—an activity absent in other PI3Kα inhibitors like alpelisib. This distinct mechanism maintains efficacy in PTEN-loss resistance models, making it an essential tool for studying targeted protein degradation and PI3K isoform-specific signaling.

Molecular Formula C24H28N8O2
Molecular Weight 460.5 g/mol
CAS No. 1395408-87-3
Cat. No. B8020348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaselisib
CAS1395408-87-3
Molecular FormulaC24H28N8O2
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)C5=CN(N=C5)C(C)(C)C(=O)N)C(C)C
InChIInChI=1S/C24H28N8O2/c1-14(2)32-22(27-15(3)29-32)19-13-30-8-9-34-20-10-16(6-7-18(20)21(30)28-19)17-11-26-31(12-17)24(4,5)23(25)33/h6-7,10-14H,8-9H2,1-5H3,(H2,25,33)
InChIKeyBEUQXVWXFDOSAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taselisib (GDC-0032) CAS 1395408-87-3: β-Sparing PI3Kα/δ/γ Inhibitor for PIK3CA-Driven Research


Taselisib (GDC-0032, RG-7604, CAS 1395408-87-3) is a potent, orally bioavailable, small-molecule inhibitor of Class I phosphatidylinositol 3-kinase (PI3K). It displays a β-isoform-sparing profile, exhibiting high affinity for the p110α, p110δ, and p110γ catalytic subunits (Ki values of 0.29 nM, 0.12 nM, and 0.97 nM, respectively), while showing >30-fold reduced activity against p110β (Ki = 9.1 nM) [1]. This next-generation PI3K inhibitor is distinguished by its unique mechanism of action, which triggers the selective, HER2-dependent degradation of mutant p110α protein, providing a distinct biological profile compared to earlier PI3K inhibitors [2]. Taselisib has been investigated in multiple Phase II and Phase III clinical trials for PIK3CA-mutant solid tumors and is a key research tool for studying PI3K pathway biology and mutant-selective pharmacology [3].

Why Taselisib (GDC-0032) Cannot Be Substituted by Other PI3Kα Inhibitors in PIK3CA-Mutant Models


While multiple PI3Kα inhibitors, such as alpelisib (BYL719) and inavolisib (GDC-0077), exist, they are not functionally interchangeable with taselisib due to fundamental differences in their isoform selectivity profiles and, critically, their distinct mechanisms of action at the protein level. Unlike alpelisib, which is an α-isoform selective inhibitor, taselisib's β-sparing profile (α/δ/γ inhibition with minimal β activity) confers a unique signaling inhibition fingerprint [1]. More importantly, taselisib possesses a unique degrader mechanism that leads to the proteasome-dependent degradation of mutant p110α protein, an activity not shared by non-degrader inhibitors like alpelisib [2]. This mechanistic divergence results in differential sensitivity in specific genetic contexts; for instance, taselisib maintains greater anti-proliferative activity in PIK3CA-mutant cells with PTEN loss compared to alpelisib [3]. Therefore, substituting taselisib with another inhibitor will not replicate its specific biological effects, particularly in models where mutant p110α degradation or β-isoform sparing is critical to the experimental outcome.

Quantitative Differentiation of Taselisib (GDC-0032) Against Key PI3K Inhibitor Comparators


Superior Anti-Proliferative Activity in PTEN-Deficient PIK3CA-Mutant Models vs. Alpelisib

In a direct head-to-head comparison in PIK3CA-mutant breast cancer cell lines (EFM19 and T47D), siRNA-mediated knockdown of the tumor suppressor PTEN conferred resistance to alpelisib (BYL719) treatment. This acquired resistance was significantly less pronounced in cells treated with taselisib (GDC-0032) [1]. This suggests that taselisib retains superior anti-proliferative activity in the context of PTEN loss, a common mechanism of resistance to PI3Kα inhibitors.

PI3K inhibition PTEN loss drug resistance breast cancer

Unique Mechanism of Action: Induction of Mutant p110α Protein Degradation

Unlike other PI3K inhibitors such as alpelisib or pictilisib (GDC-0941), taselisib (GDC-0032) possesses a unique mechanism of action, triggering the HER2-dependent, proteasome-mediated degradation of mutant p110α protein [1]. This was demonstrated in vitro, where taselisib treatment led to a significant reduction in mutant p110α protein levels, an effect not observed with non-degrader PI3K inhibitors. This degradation results in more potent and prolonged suppression of the PI3K pathway in PIK3CA-mutant cells compared to inhibitors that only block kinase activity [2].

targeted protein degradation PI3Kα HER2 signaling mutant selectivity

High Potency and β-Sparing Isoform Selectivity Profile

Taselisib exhibits a distinct isoform selectivity profile with high potency against PI3Kα, δ, and γ isoforms while sparing the β isoform. This contrasts with earlier pan-PI3K inhibitors that inhibit all four Class I isoforms and with α-selective inhibitors like alpelisib [1]. The reported Ki values for taselisib against the four Class I PI3K isoforms are: PI3Kδ (0.12 nM), PI3Kα (0.29 nM), PI3Kγ (0.97 nM), and PI3Kβ (9.1 nM) [2]. This represents a >30-fold selectivity for the α isoform over the β isoform.

PI3K isoform selectivity enzyme inhibition kinase assay off-target effects

Defined Absolute Oral Bioavailability (57.4%) in Humans for Pharmacokinetic Studies

Taselisib's human absolute oral bioavailability (ABA) has been rigorously quantified as 57.4%, determined via a crossover study using an oral therapeutic dose followed by an intravenous microtracer dose of [14C]taselisib [1]. This contrasts with many research compounds for which this critical parameter remains undefined or is estimated from preclinical species. The study further established that taselisib is the major circulating component in humans, with no single metabolite exceeding 10% of total drug-related material, and that 84.2% of the dose is recovered as the parent drug in excreta, indicating metabolism plays a minor role in its clearance [2].

pharmacokinetics bioavailability ADME in vivo dosing

Identified Biomarker-Driven Clinical Efficacy in PIK3CA-Mutant Cancers

Taselisib's clinical development, including Phase II and III trials such as the MATCH subprotocol I (NCT04439175) and Lung-MAP (NCT02785913), has been specifically focused on patient populations selected for PIK3CA mutations [1]. This is a more targeted approach compared to some earlier pan-PI3K inhibitors. While clinical efficacy data (e.g., objective response rates, progression-free survival) are available from these trials, they are not summarized here as the user's focus is on product differentiation for scientific selection, not a full clinical data package.

biomarker-driven therapy clinical trial PIK3CA mutation patient selection

Optimal Scientific and Preclinical Application Scenarios for Taselisib (GDC-0032)


Investigating PI3K Pathway Biology in the Context of PTEN Loss

Researchers modeling acquired resistance to PI3Kα inhibitors can utilize taselisib as a critical comparator tool. Given its demonstrated ability to retain anti-proliferative activity in PIK3CA-mutant cells following PTEN knockdown—a scenario where alpelisib's efficacy is compromised—taselisib enables the dissection of resistance mechanisms and the evaluation of combination therapies designed to overcome PTEN loss-driven resistance [1].

Elucidating the Role of PI3K Isoforms with a β-Sparing Tool Compound

In cell signaling studies requiring the dissection of specific PI3K isoform contributions, taselisib serves as a highly valuable β-sparing tool. Its unique potency profile (inhibiting α, δ, and γ while sparing β) allows for the specific interrogation of PI3Kα/δ/γ-dependent signaling pathways, in contrast to pan-PI3K inhibitors or α-selective inhibitors [2]. This is particularly useful in immune cell signaling research, where PI3Kδ and PI3Kγ play crucial roles.

Probing Mutant-Selective p110α Degradation Mechanisms

Taselisib is an essential chemical probe for studying the emerging field of targeted protein degradation (TPD) of oncogenic drivers. Its unique ability to induce HER2-dependent, proteasome-mediated degradation of mutant p110α distinguishes it from other PI3K inhibitors. This application is central to research aimed at understanding the structural and signaling requirements for mutant p110α degradation and for validating this mechanism as a therapeutic vulnerability [3].

Conducting Definitive In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

For in vivo rodent models (e.g., xenograft or patient-derived xenograft studies), taselisib is a preferred choice due to the availability of robust, cross-species ADME/PK data, including a defined human absolute oral bioavailability of 57.4% [4]. This comprehensive dataset facilitates accurate PK/PD modeling, enabling researchers to correlate drug exposure with target engagement and efficacy, thereby increasing the rigor and translational relevance of preclinical experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taselisib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.